molecular formula C27H46O B045303 Zymostenol CAS No. 566-97-2

Zymostenol

Cat. No. B045303
CAS RN: 566-97-2
M. Wt: 386.7 g/mol
InChI Key: QETLKNDKQOXZRP-XTGBIJOFSA-N
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Description

Synthesis Analysis

Zymostenol synthesis is a critical step in the complex biochemical pathway leading to cholesterol production. It is synthesized from lanosterol through a series of enzymatic reactions that involve the removal of methyl groups, saturation of double bonds, and rearrangement of the molecule's structure. The conversion of zymosterol to cholesterol involves the enzyme sterol delta24-reductase, which reduces the double bond at the 24-position of the sterol precursor, highlighting the specificity and complexity of enzyme-catalyzed reactions in sterol metabolism (Schroepfer, 1961).

Scientific Research Applications

Conversion to Cholesterol

Zymostenol plays a significant role in the conversion process of lanosterol to cholesterol. This process involves the removal of methyl groups and changes in double bonds in the sterol molecule. A study found that rat liver homogenates could efficiently convert zymostenol to cholesterol, suggesting that zymostenol is a crucial intermediate in cholesterol biosynthesis. This research provides insights into cholesterol metabolism and its regulation in mammals (Schroepfer, 1961).

Sterol Metabolism

Sterol metabolism is a critical area of research, and zymostenol is a key intermediate in this process. A study in 2015 acknowledged an error in the structural representation of zymostenol, indicating the importance of accurate structural knowledge in understanding sterol metabolism and its implications in biological systems (Hu et al., 2015).

LC-MS Analysis in Cholesterol Synthesis

Liquid chromatography/mass spectrometric (LC-MS) methods have been developed to analyze sterols like zymostenol in biological samples. This technique is crucial for detecting cholesterol intermediates in diseases related to cholesterol synthesis. The ability to quantify zymostenol and other sterols is vital for understanding various disorders linked to cholesterol biosynthesis (Skubic et al., 2020).

Plasma Membrane Association

Zymostenol is found to be associated with the plasma membrane in cultured human fibroblasts. Despite being a minor component of the total sterol content, its presence in the plasma membrane suggests a significant role in cellular processes. This finding points towards the possible involvement of zymostenol in membrane-related functions or signaling pathways (Echevarria et al., 1990).

Future Directions

Future research could focus on the role of zymostenol in cholesterol biosynthesis and its interaction with other compounds. For instance, EBP, which catalyzes the conversion of zymostenol, binds an abundance of structurally diverse pharmacologically active compounds, causing drug resistance . Another study found that sterols with a double bond between C8 and C9, like zymostenol, have an important role in oligodendrocytes formation .

properties

IUPAC Name

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23-24,28H,6-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETLKNDKQOXZRP-XTGBIJOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205162
Record name Zymostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5alpha-Cholest-8-en-3beta-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006841
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Zymostenol

CAS RN

566-97-2
Record name Δ8-Cholestenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zymostenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zymostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZYMOSTENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3GY707BLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5alpha-Cholest-8-en-3beta-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006841
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
267
Citations
GJ Schroepfer Jr - Journal of Biological Chemistry, 1961 - Elsevier
… zymostenol to cholesterol in intact rats and rat liver homogenates. In both Bucher and Waring Blendor homogenates of rat liver, zymostenol … the conversion of zymostenol to cholesterol. …
Number of citations: 44 www.sciencedirect.com
P Simonen, J Lommi, K Lemström… - Journal of Internal …, 2023 - Wiley Online Library
… The new observations in this study were that amiodarone treatment resulted in accumulation of zymostenol, and, more particularly, desmosterol in the myocardium, and reduced …
Number of citations: 7 onlinelibrary.wiley.com
FP Guengerich - Chemical research in toxicology, 2017 - ACS Publications
… P450 27A1 zymostenol 25-hydroxyzymostenol … P450 46A1 zymostenol 24-hydroxyzymostenol … the steps desmosterol → cholesterol or zymostenol → lathosterol → 7-dehydrocholesterol …
Number of citations: 135 pubs.acs.org
B Payré, P de Medina, N Boubekeur, L Mhamdi… - Molecular cancer …, 2008 - AACR
… 20 μmol/L zymostenol or DHC … zymostenol and DHC induced a cell cycle arrest in the G 0 -G 1 phase. In Fig. 5B, we show that the treatment of MCF-7 cells with 20 μmol/L zymostenol for …
Number of citations: 58 aacrjournals.org
H Kawashima, M Ohnishi, S Ogawa - Lipids, 2009 - Springer
… In contrast, high levels of zymostenol (18% of total sterols) … the major sterol components zymostenol and/or zymosterol … the cholesterol precursors zymostenol and zymosterol detected in …
Number of citations: 8 link.springer.com
R Abuobeid, J Sánchez-Marco, MJ Felices… - International Journal of …, 2022 - mdpi.com
… lanosterol, dihydrolanosterol, lathosterol, zymostenol and desmosterol. Strong correlations were … of lanosterol, dihydrolanosterol, zymostenol and desmosterol reproduced the observed …
Number of citations: 6 www.mdpi.com
H Kawashima, M Ohnishi, S Ogawa - Journal of Oleo Science, 2011 - jstage.jst.go.jp
… Recently, it has been reported that zymostenol inhibits cell growth18), whereas desmosterol was shown to stimulate cell proliferation and survival19). However, the biological role of ∆8-…
Number of citations: 6 www.jstage.jst.go.jp
CR Lamberson, H Muchalski, KB McDuffee… - Chemistry and physics …, 2017 - Elsevier
… We suggest that the tertiary alcohols from zymostenol will be major products of oxidation, since they derive from abstraction of the reactive hydrogen at C14. Products that arise from C7 …
Number of citations: 25 www.sciencedirect.com
LW Parks, C Anding, G Ourisson - European journal of …, 1974 - Wiley Online Library
… Δ 7 ‐Zymostenol has been tentatively identified as a product previously unreported in yeast. Esterification was observed in all sterol intermediates and products. Cell‐free cyclization of 2…
Number of citations: 36 febs.onlinelibrary.wiley.com
WJ Adams, V Petrow, R Royer - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… from a-zymostenol as described above, the compound formed small needles (40%), mp 119-120" and 125-126", [a]i6 -13.7" (c, 0.615), Amax. 250 mp., log E = 4.3 in alcohol. The …
Number of citations: 2 pubs.rsc.org

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